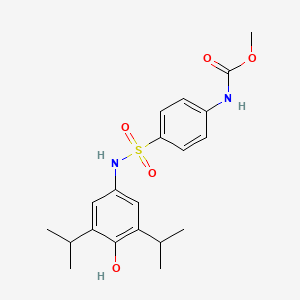

methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate

CAS No.: 327060-49-1

Cat. No.: VC4160509

Molecular Formula: C20H26N2O5S

Molecular Weight: 406.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 327060-49-1 |

|---|---|

| Molecular Formula | C20H26N2O5S |

| Molecular Weight | 406.5 |

| IUPAC Name | methyl N-[4-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]sulfamoyl]phenyl]carbamate |

| Standard InChI | InChI=1S/C20H26N2O5S/c1-12(2)17-10-15(11-18(13(3)4)19(17)23)22-28(25,26)16-8-6-14(7-9-16)21-20(24)27-5/h6-13,22-23H,1-5H3,(H,21,24) |

| Standard InChI Key | GOLTWQZNGGRCST-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |

Introduction

Methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate is a complex organic compound belonging to the class of sulfamoyl carbamates. It features a unique molecular structure with a sulfamoyl group attached to a phenyl ring, further substituted with hydroxy and diisopropylphenyl groups. This intricate arrangement of functional groups suggests potential applications in medicinal and agrochemical research due to its biological activity.

Structural Features

The molecular structure of methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate is defined by the following key elements:

-

Core Functional Groups:

-

Sulfamoyl group (-SO₂NH-) attached to a phenyl ring.

-

Hydroxy group (-OH) and diisopropyl substituents on the aromatic ring.

-

Carbamate moiety (-COOCH₃).

-

Synthesis Pathways

The synthesis of methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate involves several steps:

-

Starting Materials:

-

Phenols as precursors for the hydroxyl-substituted aromatic ring.

-

Sulfamoyl chlorides for introducing the sulfamoyl group.

-

Methyl chloroformate or similar reagents for carbamate formation.

-

-

Reaction Conditions:

-

Controlled temperature and solvent selection are crucial for optimizing yield and purity.

-

Catalysts or bases may be used to facilitate specific reaction steps.

-

-

Characterization:

-

Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) confirm the compound's structure.

-

Medicinal Chemistry

Compounds containing sulfamoyl groups often exhibit bioactivity, such as:

-

Antimicrobial Properties: By targeting bacterial enzymes or receptors.

-

Anti-inflammatory Effects: Through inhibition of inflammatory pathways.

Agrochemicals

The structural features make it a candidate for development as a pesticide or herbicide due to its potential interaction with plant enzymes.

Mechanism of Action

The biological activity of methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate is hypothesized to involve:

-

Enzyme Inhibition: The sulfamoyl group may act as a mimic of natural substrates for certain enzymes.

-

Receptor Binding: The aromatic substitutions could enhance binding affinity to specific biological receptors.

Further research is required to elucidate its exact mechanism through assays measuring enzyme inhibition or receptor interactions.

Analytical Techniques

To ensure purity and structural accuracy, the following methods are employed:

-

Spectroscopic Methods:

-

NMR for identifying hydrogen and carbon environments.

-

IR spectroscopy for functional group analysis.

-

-

Crystallography:

-

X-ray diffraction for determining bond lengths and angles.

-

-

Thermal Analysis:

-

Stability tests under varying temperature conditions.

-

Limitations and Future Research

While promising, the compound's application is limited by:

-

Lack of extensive biological studies to confirm efficacy.

-

Potential challenges in large-scale synthesis due to structural complexity.

Future research should focus on:

-

Conducting pharmacological studies to identify therapeutic targets.

-

Exploring modifications of its functional groups to enhance activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume